3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde
Overview
Description
3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde is a useful research compound. Its molecular formula is C10H12FNO and its molecular weight is 181.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Multicomponent Reactions and Molecular Structure
One study details the synthesis of complex organic molecules through multicomponent reactions, involving compounds similar to "3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde". These reactions facilitate the creation of novel compounds with potential applications in material science and pharmaceutical research. The study emphasizes the role of such chemicals in synthesizing new molecular structures with specific properties, confirmed by spectroscopic methods and X-ray crystallography (Barakat et al., 2016).
Bioconversion and Enzymatic Studies
Another application is found in the field of enzymatic bioconversion, where similar aromatic compounds are converted to their aldehyde counterparts using crude laccase. This process showcases the potential of using "this compound" in biotechnological applications, such as the selective transformation of chemical groups which can be crucial in the synthesis of fine chemicals and pharmaceutical intermediates (Chaurasia et al., 2014).
Photophysical and Sensing Applications
The compound's derivatives have been explored for their photophysical properties, leading to potential applications in the development of pH-responsive fluorescent sensors. This research demonstrates the compound's utility in creating sensitive materials for biological and chemical sensors, highlighting its role in developing tools for environmental monitoring and diagnostic assays (Saha et al., 2011).
Molecular Modelling and Material Science
Research into the synthesis and crystal structure of related compounds, supported by molecular modelling using density functional theory, indicates the value of "this compound" in the design and development of new materials. Such studies are pivotal for understanding molecular interactions and designing compounds with tailored properties for specific applications (Urdaneta et al., 2019).
Luminescence Sensing
Lastly, derivatives of "this compound" have been investigated for their use in luminescence sensing, particularly in detecting benzaldehyde-based derivatives. This application is crucial for developing sensitive detection systems for various chemicals, showcasing the compound's utility in analytical chemistry and environmental monitoring (Shi et al., 2015).
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-5-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-12(2)6-8-3-9(7-13)5-10(11)4-8/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEBZROCCLWOGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC(=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247998 | |
Record name | 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001247998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379375-34-4 | |
Record name | 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379375-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001247998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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